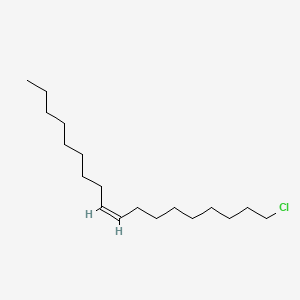
Oleyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oleyl chloride, also known as 9-octadecenoyl chloride, is a fatty acid derivative with the molecular formula C18H33ClO. It is a liquid at room temperature and is primarily used in organic synthesis and industrial applications. This compound is characterized by its long hydrocarbon chain and a reactive acyl chloride group, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Oleyl chloride can be synthesized through the chlorination of oleic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group. The general reaction is as follows:
C18H34O2+SOCl2→C18H33ClO+SO2+HCl
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous addition of oleic acid to a reactor containing the chlorinating agent, followed by distillation to purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: Oleyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form oleic acid and hydrochloric acid.
Reduction: this compound can be reduced to oleyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Alcohols, amines, and thiols are common nucleophiles used in these reactions, typically under mild conditions.
Hydrolysis: Water or aqueous bases are used, often at room temperature.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Oleyl Alcohol: Formed by reduction.
科学的研究の応用
Oleyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Employed in the modification of biomolecules and the preparation of lipid-based drug delivery systems.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and prodrugs.
Industry: Applied in the production of lubricants, plasticizers, and coatings.
作用機序
Oleyl chloride can be compared with other fatty acid chlorides such as:
- Lauroyl chloride (C12H23ClO)
- Palmitoyl chloride (C16H31ClO)
- Stearoyl chloride (C18H35ClO)
Uniqueness:
- Chain Length: this compound has a longer hydrocarbon chain compared to lauroyl chloride and palmitoyl chloride, which affects its physical properties and reactivity.
- Double Bond: The presence of a double bond in this compound distinguishes it from stearoyl chloride, which is fully saturated. This double bond can participate in additional reactions, such as hydrogenation and epoxidation.
類似化合物との比較
- Lauroyl chloride
- Palmitoyl chloride
- Stearoyl chloride
Oleyl chloride’s unique combination of a long hydrocarbon chain and a reactive acyl chloride group makes it a versatile compound in both research and industrial applications. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in modern chemistry.
特性
CAS番号 |
59485-81-3 |
|---|---|
分子式 |
C18H35Cl |
分子量 |
286.9 g/mol |
IUPAC名 |
1-chlorooctadec-9-ene |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChIキー |
IFABLCIRROMTAN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCl |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCl |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Key on ui other cas no. |
59485-81-3 16507-61-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















